

# Assessing the Abuse Potential of (+)-Glaucine: A Comparative Analysis with Other Psychoactive Compounds

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the abuse potential of **(+)-Glaucine**, a naturally occurring aporphine alkaloid, in comparison to other well-characterized psychoactive compounds. Experimental data on receptor binding affinities, in vitro functional activity, and in vivo behavioral effects are presented to offer an objective evaluation for researchers and drug development professionals.

## Introduction

(+)-Glaucine is an alkaloid found in several plant species, notably Glaucium flavum. It is used as an antitussive in some countries and has been investigated for other potential therapeutic applications. However, reports of its recreational use and hallucinogenic effects have raised concerns about its abuse potential.[1] This guide aims to contextualize the abuse liability of (+)-Glaucine by comparing its pharmacological and behavioral profile with that of morphine (an opioid agonist), cocaine (a stimulant), and psilocin (a classic psychedelic), the active metabolite of psilocybin.

# **Receptor Binding and Functional Activity**

The abuse potential of a psychoactive compound is closely linked to its interaction with various neurotransmitter receptors and transporters in the central nervous system. The following tables



summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50/IC50) of **(+)-Glaucine** and the selected comparator drugs at key targets associated with substance abuse.

Data Presentation: Receptor Binding Affinities (Ki, nM)

Comp ound	μ- Opioi d Rece ptor	K- Opioi d Rece ptor	δ- Opioi d Rece ptor	Dopa mine Trans porter (DAT)	Serot onin Trans porter (SER T)	Norep ineph rine Trans porter (NET)	Dopa mine D1 Rece ptor	Dopa mine D2 Rece ptor	Serot onin 5- HT2A Rece ptor
(+)- Glauci ne	Data Not Availa ble	Data Not Availa ble	Data Not Availa ble	Data Not Availa ble	Data Not Availa ble	Data Not Availa ble	Poor Affinity	Poor Affinity	Data Not Availa ble
Morphi ne	~1-10	>10,00 0	~200- 1,000	>10,00 0	>10,00 0	>10,00 0	>10,00 0	>10,00 0	>10,00 0
Cocain e	>10,00 0	>10,00 0	>10,00 0	~100- 600	~100- 900	~200- 1,000	>1,000	>1,000	>1,000
Psiloci n	>10,00 0	>10,00 0	>10,00 0	>1,000	~500- 1,000	>10,00 0	>1,000	>1,000	~6- 173[2] [3]

Data Presentation: In Vitro Functional Activity (EC50/IC50, nM)



Compound	μ-Opioid Receptor Agonism (EC50)	Dopamine Transporter Inhibition (IC50)	Serotonin Transporter Inhibition (IC50)	Serotonin 5- HT2A Receptor Agonism (EC50)	
(+)-Glaucine	Data Not Available	Data Not Available	Data Not Available	Partial Agonist (S-enantiomer)	
Morphine	~10-100	>10,000	>10,000	No Activity	
Cocaine	No Activity	~200-300[4]	~300-1,000	No Activity	
Psilocin	No Activity	>10,000	>10,000	~10-100	

## **Behavioral Studies on Abuse Potential**

Animal models are crucial for assessing the reinforcing and rewarding properties of a compound, which are key indicators of its abuse potential. The most common paradigms are self-administration and conditioned place preference (CPP).

A key study directly evaluated the abuse potential of d,l-glaucine phosphate in rhesus monkeys.[5] The results from this study are summarized below, alongside typical findings for the comparator drugs.

#### Summary of Behavioral Studies

Compound	Self-Administration in Primates	Conditioned Place Preference (Rodents)		
d,I-Glaucine	Not self-administered; did not maintain responding when substituted for codeine.	Data Not Available		
Morphine	Readily self-administered.	Induces robust CPP.		
Cocaine	Readily self-administered.	Induces robust CPP.		
Psilocybin/Psilocin	Generally not self- administered.	Variable results, can induce both CPP and CPA (Conditioned Place Aversion).		



# Experimental Protocols Self-Administration Study of d,l-Glaucine in Rhesus Monkeys (Schuster et al., 1982)

This study aimed to assess the reinforcing effects of d,l-glaucine phosphate in rhesus monkeys with a history of intravenous drug self-administration.

- Subjects: Rhesus monkeys with indwelling intravenous catheters.
- Apparatus: Experimental chambers equipped with a response lever and an automatic infusion pump.
- Procedure 1: Substitution for Codeine:
  - Monkeys were first trained to press a lever to receive infusions of codeine (a known reinforcer) on a fixed-ratio 10 (FR10) schedule (i.e., 10 lever presses resulted in one infusion).
  - Daily sessions were 3 hours long.
  - Once responding was stable, saline was substituted for codeine to confirm that responding would decrease (extinguish).
  - Following extinction, various doses of d,l-glaucine phosphate (0.05-0.4 mg/kg per infusion)
    were substituted for codeine to see if it would reinstate or maintain lever pressing.
- Procedure 2: 23-hour/day Access:
  - Monkeys had continuous access to a lever that delivered either d,l-glaucine phosphate
    (0.5 or 1.0 mg/kg per infusion) or saline on a fixed-ratio schedule.
  - To encourage sampling of the drug, a 21-day period of "programmed injections" was implemented, where infusions were delivered automatically if the monkey did not selfadminister them.
  - Following this period, the programmed injections were discontinued, and the monkeys' self-administration behavior was observed.



- Naloxone Challenge: To test for the development of physical dependence, the opioid antagonist naloxone was administered after the period of programmed glaucine injections to observe for signs of opiate withdrawal.
- Results: In the substitution procedure, d,l-glaucine did not maintain responding above saline levels. In the 23-hour access procedure, monkeys did not self-administer d,l-glaucine above the levels of saline self-administration. Furthermore, there were no signs of opiate withdrawal following the naloxone challenge.
- Conclusion: The authors concluded that the abuse potential of d,l-glaucine phosphate is low relative to codeine.

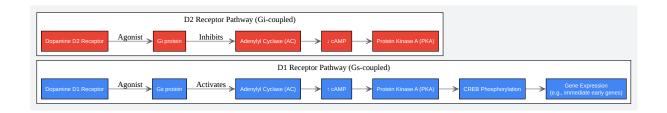
# **Signaling Pathways**

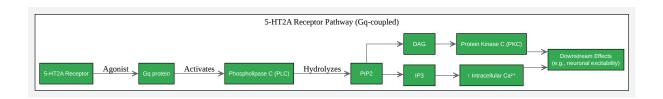
The interaction of a psychoactive compound with its target receptors initiates a cascade of intracellular events known as a signaling pathway. Understanding these pathways is crucial for elucidating the molecular mechanisms underlying the drug's effects.

## **Dopamine D1 and D2 Receptor Signaling**

While **(+)-Glaucine** has poor affinity for D1 and D2 receptors, these pathways are central to the reinforcing effects of many drugs of abuse, including cocaine and morphine (indirectly).







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